REACTION_CXSMILES
|
[Br-].[C:2]1([CH:8](O[P+](N(CC)CC)(N(CC)CC)N(CC)CC)[C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C2C(=CC=CC=2)CCC1>>[F:10][C:9]([F:11])([F:12])[CH2:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|
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Name
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(1-phenyl-2,2,2-trifluoroethoxy)tris(diethylamino)phosphonium bromide
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Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(=CC=CC=C1)C(C(F)(F)F)O[P+](N(CC)CC)(N(CC)CC)N(CC)CC
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1CCCC2=CC=CC=C12
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
In distillation apparatus
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Type
|
WAIT
|
Details
|
After about an hour
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Type
|
DISTILLATION
|
Details
|
the reaction product was slowly distilled off through a small column, in which the boiling temperature at the column head
|
Type
|
CUSTOM
|
Details
|
did not exceed 140° C
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Type
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DISTILLATION
|
Details
|
The remaining product was distilled off from the reaction mixture at 40 mbar
|
Type
|
DISTILLATION
|
Details
|
Repeated distillation of the combined fractions
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |